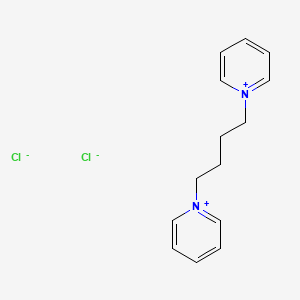
Pyridinium, 1,1'-tetramethylenebis-, dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 1,1'-tetramethylenebis-, dichloride, also known as 1,1'-tetramethylenebis(pyridinium chloride), is a chemical compound with the molecular formula C14H18Cl2N2 and a molecular weight of 285.219 g/mol. This compound is a type of viologen, which are known for their redox properties and ability to form stable complexes with various ions and molecules.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized by reacting pyridine with 1,1'-tetramethylenebis(chloroform) in the presence of a strong acid catalyst. The reaction typically requires heating under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis involves a continuous flow process where pyridine and 1,1'-tetramethylenebis(chloroform) are fed into a reactor containing an acid catalyst. The reaction mixture is continuously stirred and heated to maintain optimal reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form this compound oxide.
Reduction: The compound can be reduced to form this compound hydride.
Substitution: It can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pyridinium, 1,1'-tetramethylenebis-, dichloride has several applications in scientific research:
Chemistry: It is used as a redox mediator in electrochemical studies and as a building block for the synthesis of more complex organic compounds.
Biology: The compound is employed in studies involving electron transfer processes in biological systems.
Industry: It is used in the manufacture of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which Pyridinium, 1,1'-tetramethylenebis-, dichloride exerts its effects involves its redox properties. The compound can undergo reversible oxidation and reduction, which allows it to participate in electron transfer reactions. The molecular targets and pathways involved include various enzymes and proteins that are part of the electron transport chain.
Comparación Con Compuestos Similares
Methyl viologen dichloride hydrate
Ethyl viologen dibromide
1,1'-Trimethylenebis(4-(hydroxyiminomethyl)pyridinium chloride)
1-(2-chloro-1,1-dimethylethyl)pyridinium chloride
Propiedades
Número CAS |
25057-79-8 |
|---|---|
Fórmula molecular |
C14H18ClN2+ |
Peso molecular |
249.76 g/mol |
Nombre IUPAC |
1-(4-pyridin-1-ium-1-ylbutyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16;/h1-6,9-12H,7-8,13-14H2;1H/q+2;/p-1 |
Clave InChI |
IUUCWXVIQNQSFQ-UHFFFAOYSA-M |
SMILES |
C1=CC=[N+](C=C1)CCCC[N+]2=CC=CC=C2.[Cl-].[Cl-] |
SMILES canónico |
C1=CC=[N+](C=C1)CCCC[N+]2=CC=CC=C2.[Cl-] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


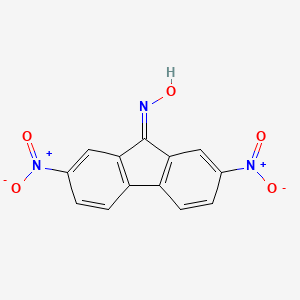

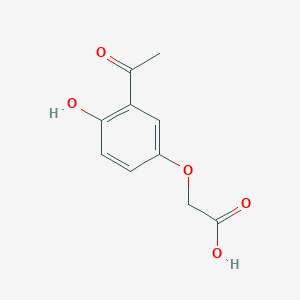

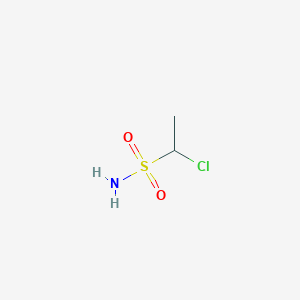
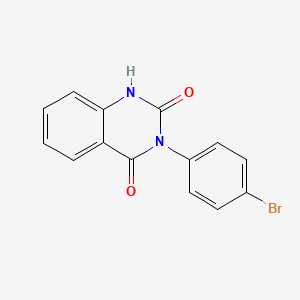

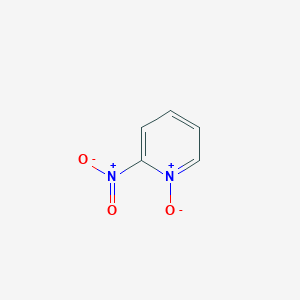


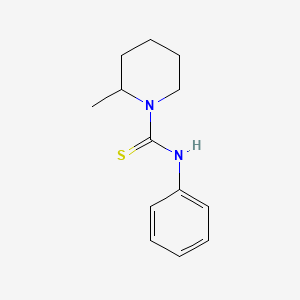

![1H-Imidazole, 5-[(methylsulfonyl)methyl]-](/img/structure/B1654527.png)
![4-[(2-methoxyphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane](/img/structure/B1654528.png)
